N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide
Description
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide is a piperazine-based sulfonamide derivative characterized by:
- A 4-(4-chlorophenyl)piperazine core, a common motif in dopamine receptor ligands .
- An ethyl linker connecting the piperazine to a 4-methoxy-2-methylbenzenesulfonamide group.
- Substituents (methoxy and methyl groups) positioned to optimize steric and electronic interactions with biological targets.
This compound’s design aligns with structure-activity relationship (SAR) principles observed in dopamine receptor ligands, where modifications to the aromatic sulfonamide/amide group and piperazine substituents modulate selectivity and affinity .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-16-15-19(27-2)7-8-20(16)28(25,26)22-9-10-23-11-13-24(14-12-23)18-5-3-17(21)4-6-18/h3-8,15,22H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCNDRJVTTZGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide, also known as VU0640024-1 or F5265-0389, are the D4 dopamine receptors . These receptors are part of the dopamine receptor family, which plays a crucial role in the nervous system, affecting both behavior and cognition.
Mode of Action
VU0640024-1 acts as a potent, selective ligand for the D4 dopamine receptors It binds to these receptors, thereby influencing the dopaminergic signaling pathways within the brain
Biochemical Pathways
The compound’s interaction with the D4 dopamine receptors affects the dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, reinforcement, and the regulation of mood
Pharmacokinetics
Comparison with Similar Compounds
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
Key Differences :
Pharmacological Profile :
Implications :
- Replacement of benzamide with sulfonamide in the target compound may alter hydrogen-bonding capacity and metabolic stability.
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
Key Differences :
Structural Impact :
N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-methylbenzene-1-sulfonamide
Key Differences :
Pharmacological Implications :
- The 5-chloro-2-methylphenyl group may enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Key Differences :
SAR Insights :
- Fluorine’s electronegativity may enhance binding to serotonin or sigma receptors, diverging from the target compound’s dopamine receptor focus.
- The acetamide linker provides conformational flexibility, which could broaden target promiscuity .
Structural and Pharmacological Data Table
Key Research Findings
- Positional Isomerism : The shift from 3-methoxy (benzamide analog) to 4-methoxy (target compound) significantly alters receptor engagement. Computational models suggest the 4-methoxy group improves hydrophobic contact in the D4 receptor’s orthosteric pocket .
- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit higher metabolic stability due to resistance to enzymatic hydrolysis compared to benzamides, as seen in analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
